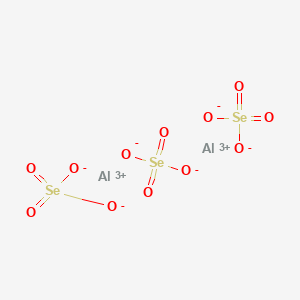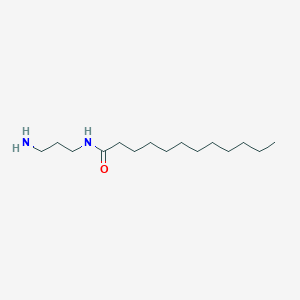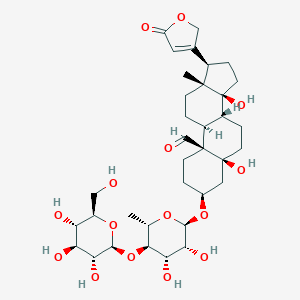
Convalloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Convalloside is a natural compound found in various plants, including Convalaria majalis, Polygonatum odoratum, and Asparagus officinalis. It belongs to the family of steroidal saponins and has been extensively studied for its potential therapeutic properties. Convalloside has been reported to possess anti-inflammatory, antioxidant, anti-cancer, and cardio-protective activities.
Wissenschaftliche Forschungsanwendungen
1. Cardenolide Glycoside Identification and Applications
- Convalloside, identified as a cardenolide glycoside from Antiaris toxicaria, demonstrates significant biochemical transformations. Its reduction leads to the production of gluco-periplorhamnoside, showcasing its potential in chemical synthesis and biological studies (Brandt, Kaufmann, & Reichstein, 1966).
2. Biosynthetic Pathways in Plants
- In Convallaria majalis, convalloside is part of a major biosynthetic pathway, illustrating its role in the plant's metabolic processes. This insight into plant biochemistry is crucial for understanding the natural production and potential applications of convalloside (Kubelka, Kopp, Jentzsch, & Ruis, 1977).
3. Chemical Synthesis of Convalloside
- The synthesis of convalloside, a process crucial for its application in research and potentially therapeutic uses, has been developed. This opens doors for further exploration in pharmacology and biochemistry (Makarevich & Terno, 2004).
4. Anti-Aging and Anti-Oxidant Effects in Model Organisms
- Convalloside has been studied for its anti-aging and antioxidant effects in Caenorhabditis elegans, providing insights into potential human applications in aging and oxidative stress management (Xu et al., 2017).
Eigenschaften
CAS-Nummer |
13473-51-3 |
|---|---|
Produktname |
Convalloside |
Molekularformel |
C35H52O15 |
Molekulargewicht |
712.8 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18-,19+,20-,21+,22+,24+,25-,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
CAYUJEAJKPLCAV-TZOZDROWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
melting_point |
201-204°C |
Andere CAS-Nummern |
13473-51-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
convalloside neoconvalloside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



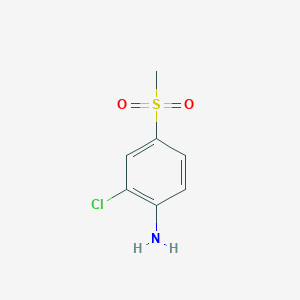
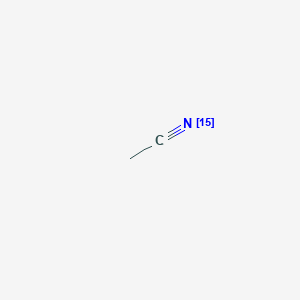
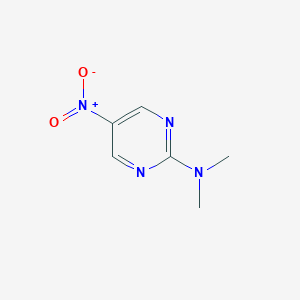
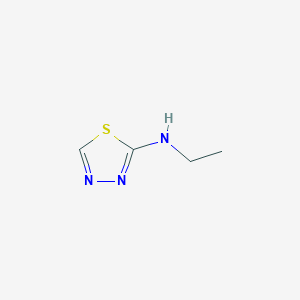
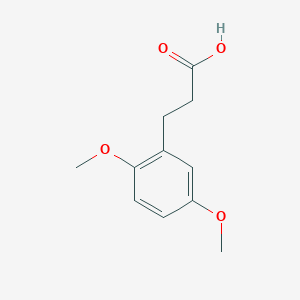
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)

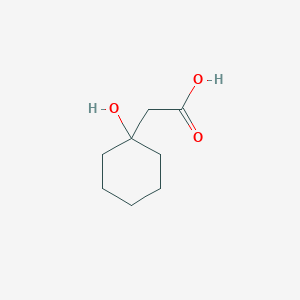
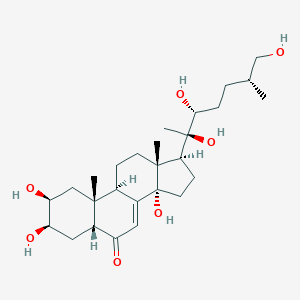
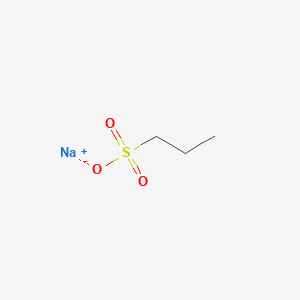
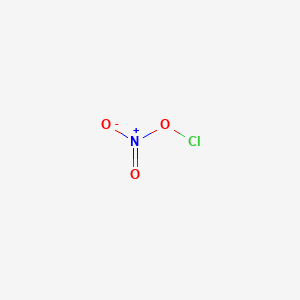
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
